molecular formula C16H10F4N2 B8415562 2-(3-Fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine

2-(3-Fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine

Cat. No. B8415562
M. Wt: 306.26 g/mol
InChI Key: YVHONMORUGRAEV-UHFFFAOYSA-N
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Patent
US08685970B2

Procedure details

Crude 2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline (2.78 mmol) was taken up in isopropyl alcohol (120 mL) and ammonium chloride (150 mg, 2.8 mmol) in water (20 mL) was added. The mixture was heated to 90° C., iron powder (550 mg, 9.85 mmol) was added and the reaction was continued stirring at 90° C. 18 hours. The reaction mixture was filtered over celite and the celite cake was washed with ethyl acetate (150 mL). The filtrate was concentrated and the residue was taken up in 1N aqueous NaOH (80 mL) and extracted with ethyl acetate (3×25 mL). The organic layers were combined, washed with brine, dried (MgSO4), and concentrated. The crude material was purified by flash chromatography (a gradient of 0 to 100% ethyl acetate in pentane) to obtain 2-(3-fluoro-5-(trifluoromethyl)phenyl)quinolin-8-amine (0.42 g, 1.37 mmol, 49% yield over two steps).
Name
2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline
Quantity
2.78 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[C:15]([N+:22]([O-])=O)[CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Cl-].[NH4+]>C(O)(C)C.O.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[C:15]([NH2:22])[CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH:5]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(3-fluoro-5-(trifluoromethyl)phenyl)-8-nitroquinoline
Quantity
2.78 mmol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)C1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
550 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was continued stirring at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the celite cake was washed with ethyl acetate (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (a gradient of 0 to 100% ethyl acetate in pentane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)C1=NC2=C(C=CC=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.37 mmol
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.